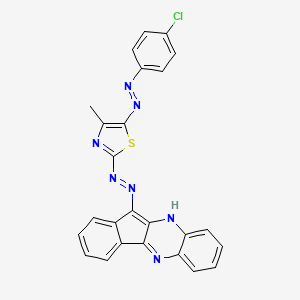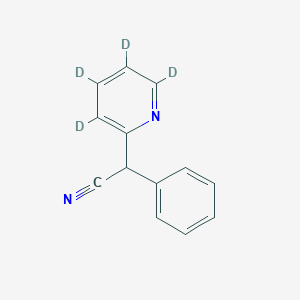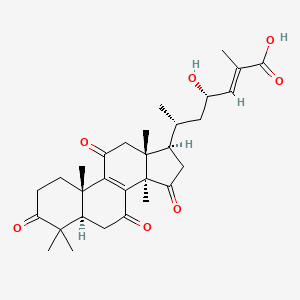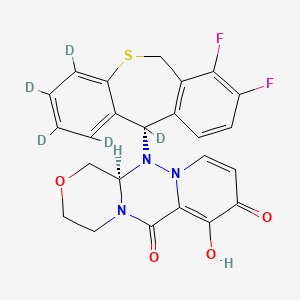
Baloxavir-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baloxavir-d5 is a deuterated form of Baloxavir marboxil, an antiviral drug used to treat influenza. Baloxavir marboxil is a polymerase acidic endonuclease inhibitor that blocks the proliferation of the influenza virus . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baloxavir-d5 involves the preparation of key intermediates, such as chiral triazinanone and diastereomeric intermediates. These intermediates are synthesized through optical resolution and condensation reactions . The process includes the use of reagents like T3P and methanesulfonic acid, and the reactions are performed on a kilogram scale .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation and solid acid catalysts, such as sulfonate resin, has been developed to improve the efficiency and yield of the synthesis . This method significantly reduces reaction time and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Baloxavir-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, Baloxavir acid.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of key intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and methanesulfonic acid are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include Baloxavir acid, which is the active form of the drug, and various intermediates used in the synthesis of this compound .
Scientific Research Applications
Baloxavir-d5 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.
Mechanism of Action
Baloxavir-d5 exerts its effects by inhibiting the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition blocks the cap-dependent endonuclease activity, preventing the initiation of mRNA synthesis and ultimately reducing viral proliferation . The molecular targets involved include the polymerase acidic protein and other components of the influenza virus replication machinery .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another antiviral drug used to treat influenza, but it works by inhibiting neuraminidase.
Zanamivir: Similar to Oseltamivir, it is a neuraminidase inhibitor used for influenza treatment.
Peramivir: Another neuraminidase inhibitor with a similar mechanism of action to Oseltamivir and Zanamivir.
Uniqueness of Baloxavir-d5
This compound is unique due to its mechanism of action as a polymerase acidic endonuclease inhibitor, which is different from the neuraminidase inhibitors like Oseltamivir, Zanamivir, and Peramivir . This unique mechanism allows this compound to be effective against influenza strains that may be resistant to neuraminidase inhibitors .
Properties
Molecular Formula |
C24H19F2N3O4S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(3R)-11-hydroxy-2-[(11S)-1,2,3,4,11-pentadeuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i1D,2D,3D,4D,21D |
InChI Key |
FIDLLEYNNRGVFR-BIFDEEDFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[C@@](C3=C(CS2)C(=C(C=C3)F)F)([2H])N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)O)[2H])[2H] |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


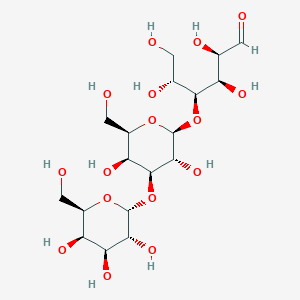
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

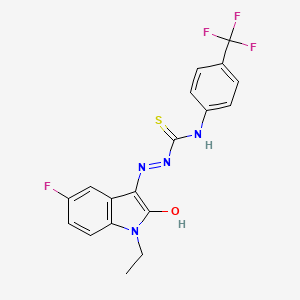
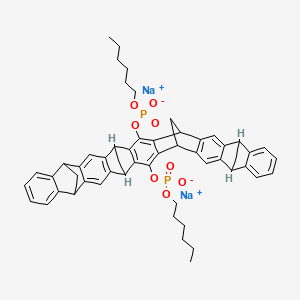

![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

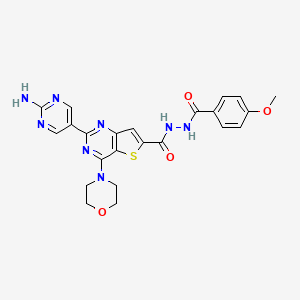
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
